molecular formula C23H21FN4O2 B2611280 (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1705741-05-4

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2611280
CAS No.: 1705741-05-4
M. Wt: 404.445
InChI Key: HUENBYDPEDURTA-UHFFFAOYSA-N
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Description

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

  • Compounds featuring piperidinyl and oxadiazolyl groups have been synthesized and structurally characterized for their potential bioactive properties. For example, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles, including those with piperidinyl and oxadiazolyl motifs, have been evaluated for antiproliferative activity, revealing their potential in medicinal chemistry and drug design S. Benaka Prasad et al., 2018.

Biological Activity

  • A series of compounds with structural similarities, focusing on fluorophenyl and oxadiazolyl elements, have been synthesized and evaluated for their anti-cancer and antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents T. R. R. Naik et al., 2022.

Receptor Activation and Analgesia

  • Compounds with fluorophenyl groups have been studied for their ability to activate specific receptors and produce analgesic effects, suggesting potential applications in pain management F. Colpaert et al., 2004.

Neuropharmacological Applications

  • The development of specific receptor modulators, such as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators, incorporating fluorophenyl and oxadiazolyl groups, illustrates the compound's potential in treating neurological disorders, including schizophrenia F. Liu et al., 2008.

Molecular Interaction Studies

  • Detailed studies on the molecular interactions of compounds containing piperidinyl and phenyl groups with specific receptors can provide insights into their mechanism of action, contributing to the rational design of new therapeutic agents J. Shim et al., 2002.

Mechanism of Action

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-19-6-2-1-5-18(19)22-26-21(30-27-22)12-15-4-3-11-28(14-15)23(29)17-7-8-20-16(13-17)9-10-25-20/h1-2,5-10,13,15,25H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUENBYDPEDURTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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